Isoquerglanin
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Overview
Description
Isoquerglanin is a natural product found in Quercus glauca with data available.
Scientific Research Applications
Biochemical Insights
Isoquerglanin is a novel compound isolated from Quercus glauca, identified as 2-iso-propyl-4-hydroxyl-5-methyl phenol 1-O-β-d-(3′-O-galloyl)glucopyranoside. This discovery contributes to the understanding of plant biochemistry and the diversity of phenol glucoside gallates (Sheu, Hsu, & Lin, 1992).
Role in Metabolic Pathways
Research in metabolic engineering has shown that the manipulation of cofactors, which might include compounds like this compound, can significantly influence metabolic pathways in organisms like Escherichia coli. Such understanding is crucial for advancing applications in biotechnology and metabolic research (San et al., 2002).
Metabolomics and Disease Research
This compound, as a part of the larger group of metabolites, can be a subject of study in metabolomics, which is instrumental in understanding diseases like diabetes. Metabolomics provides insights into metabolic alterations associated with diseases, highlighting the potential importance of compounds like this compound (Lu et al., 2013).
Nutritional Genetics and Personalized Diet
In the context of nutrigenetic research, compounds like this compound could be relevant in the study of individual genetic responses to specific nutrients or food components. This research can lead to more effective, personalized dietary recommendations (Grimaldi et al., 2017).
Agricultural Applications
The knowledge of metabolites including this compound can influence the genetic management of agricultural products. Understanding the genetic expression related to metabolites can guide breeding programs and improve agricultural outputs (Lambert, 2008).
Properties
CAS No. |
143519-53-3 |
---|---|
Molecular Formula |
C23H28O11 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H28O11/c1-9(2)12-7-13(25)10(3)4-16(12)32-23-20(30)21(19(29)17(8-24)33-23)34-22(31)11-5-14(26)18(28)15(27)6-11/h4-7,9,17,19-21,23-30H,8H2,1-3H3/t17-,19-,20-,21+,23-/m1/s1 |
InChI Key |
FXEKONTUQLLWJB-JJYSZZJESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Synonyms |
isoquerglanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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